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3-(Hydroxymethyl)oxolane-3-carbaldehyde

Cat. No.: B13263881
M. Wt: 130.14 g/mol
InChI Key: KSSVYUIYKUULGO-UHFFFAOYSA-N
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Description

Significance of Oxolane (Tetrahydrofuran) Ring Systems in Organic Chemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a saturated five-membered heterocycle containing one oxygen atom. This structural motif is of paramount importance in organic chemistry for several reasons. It is a common feature in a vast array of natural products, many of which exhibit significant biological activities. acs.org The THF ring is found in complex molecules such as polyether antibiotics, annonaceous acetogenins (B1209576) known for their potent anticancer properties, and various marine and terrestrial natural products. acs.orgacs.org

Furthermore, tetrahydrofuran itself is a widely used aprotic polar solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. google.com Its derivatives serve as important intermediates in the synthesis of more complex molecules. The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is an active area of research, as the precise spatial arrangement of substituents on the THF ring is often critical for the biological activity of the final product.

Structural Characterization and Research Scope of 3-(Hydroxymethyl)oxolane-3-carbaldehyde

Direct experimental data on the structural characterization and research findings for this compound are scarce in the available scientific literature. However, a detailed analysis of its structure allows for the prediction of its chemical properties and potential areas of scientific investigation.

The key structural features of this compound are the presence of a primary alcohol and an aldehyde group on the same carbon of the tetrahydrofuran ring. This arrangement makes the compound a valuable synthetic intermediate. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, acetals, and cyanohydrins. The primary alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions.

The close proximity of the hydroxyl and aldehyde functionalities may also lead to intramolecular reactions, such as the formation of a cyclic hemiacetal. The stability of such a structure would depend on the ring strain and stereoelectronic effects.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.14 g/mol
Hydrogen Bond Donors1 (from the hydroxyl group)
Hydrogen Bond Acceptors3 (from the ether oxygen, hydroxyl oxygen, and carbonyl oxygen)
LogP (Octanol-Water Partition Coefficient)A low value is expected due to the polar functional groups

Potential Synthetic Routes

While no specific synthesis for this compound has been reported, plausible synthetic strategies can be envisioned based on established organic chemistry reactions. One potential route could involve the oxidation of a precursor molecule containing two hydroxymethyl groups at the 3-position of the oxolane ring, with selective oxidation of one of the primary alcohols to the aldehyde. Another approach could start from a derivative of oxolane-3-carboxylic acid, which could be converted to the target compound through a series of functional group transformations.

Future Research Directions

The unique bifunctional nature of this compound makes it an interesting target for future research. Investigations could focus on:

Development of efficient synthetic routes: Establishing a reliable method for the preparation of this compound would open the door to further studies.

Exploration of its reactivity: A detailed study of its chemical transformations would provide valuable insights for its use as a synthetic building block.

Application in the synthesis of novel compounds: Its dual functionality could be exploited to construct more complex molecules with potential applications in medicinal chemistry and materials science. For example, it could serve as a precursor for the synthesis of spirocyclic compounds or as a monomer for the preparation of functionalized polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B13263881 3-(Hydroxymethyl)oxolane-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(hydroxymethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C6H10O3/c7-3-6(4-8)1-2-9-5-6/h3,8H,1-2,4-5H2

InChI Key

KSSVYUIYKUULGO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CO)C=O

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 3 Hydroxymethyl Oxolane 3 Carbaldehyde Analogues

Elucidation of Key Reaction Pathways

The construction of the oxolane (tetrahydrofuran) ring in analogues of 3-(hydroxymethyl)oxolane-3-carbaldehyde can be achieved through several key reaction pathways. These pathways are distinguished by the method of ring closure and the nature of the starting materials.

Intramolecular Cyclization: A predominant strategy involves the intramolecular cyclization of acyclic precursors. This can include processes like the acid-catalyzed hydroalkoxylation of γ-hydroxy olefins or the cyclization of haloalcohols. The regioselectivity of the cyclization (e.g., 5-exo-tet vs. 6-endo-tet) is a critical aspect governed by Baldwin's rules and the specific reaction conditions.

Prins-type Cyclizations: The Prins cyclization and its variants are powerful methods for forming substituted tetrahydrofurans. nih.govimperial.ac.uk This reaction typically involves the acid-promoted condensation of a homoallylic alcohol with an aldehyde. imperial.ac.uk The resulting oxonium ion intermediate undergoes an intramolecular ene-type reaction to form the oxolane ring, generating a carbocation that is subsequently trapped by a nucleophile. nih.govimperial.ac.uk The stereochemical outcome is often controlled by the geometry of the starting alkene and the reaction conditions. imperial.ac.uk

[3+2] Cycloadditions: Formal [3+2] cycloaddition reactions offer a convergent approach to the oxolane ring. For instance, the reaction between an epoxide (as a three-atom component) and an alkene (as a two-atom component) under Lewis acid catalysis can yield highly substituted tetrahydrofurans. researchgate.net The mechanism involves the Lewis acid-mediated opening of the epoxide to form a synthetic equivalent of a 1,3-dipole, which then undergoes a stepwise cycloaddition with the alkene. researchgate.net

Ring Expansion Reactions: Photochemical ring expansion of smaller heterocycles, such as oxetanes, provides another pathway to tetrahydrofuran (B95107) derivatives. rsc.orgresearchgate.net This method involves the reaction of an oxetane (B1205548) with a diazoalkane under photochemical conditions, proceeding through an ylide intermediate that rearranges to the expanded five-membered ring. rsc.orgresearchgate.net

Role of Intermediates in Oxolane Ring Formation (e.g., Oxonium Ions, Carbocations)

The formation of the oxolane ring is often mediated by highly reactive intermediates that dictate the course and stereoselectivity of the reaction.

Oxonium Ions: Oxonium ions are key intermediates in many acid-catalyzed cyclization reactions. They can be generated from various precursors, including the reaction of γ-lactols or acyclic acetals with Lewis acids. nih.gov For example, a Lewis acid can activate a homoallylic alcohol condensed with an aldehyde, leading to a γ,δ-unsaturated oxonium ion. imperial.ac.uk This intermediate is poised for intramolecular attack by the tethered alkene. The subsequent cyclization can proceed through different transition states, influencing the stereochemistry of the final product. nih.govimperial.ac.uk In some cases, hydride shifts can also generate oxonium ions, which are then trapped intramolecularly to form the tetrahydrofuran ring. nih.govox.ac.uk

Carbocations: Carbocations are frequently generated as secondary intermediates following the initial ring-closing step. In the Prins cyclization, the intramolecular addition of the alkene to the oxonium ion results in a carbocation. nih.govunifi.it The fate of this carbocationic intermediate is crucial; it can be trapped by external nucleophiles (like halides from the Lewis acid) or undergo rearrangements, such as a pinacol-type rearrangement, before quenching. nih.govunifi.it The stability of these carbocations, often influenced by neighboring substituents, plays a significant role in directing the reaction pathway. beilstein-journals.orgnih.gov For instance, the formation of a stable benzylic cation can drive certain cyclizations. imperial.ac.uk DFT calculations have been employed to support the existence of discrete carbocation intermediates in these cyclization cascades. unifi.it

The interplay between oxonium and carbocation intermediates is a defining feature of many oxolane syntheses. The ability to control the generation and subsequent reaction of these species is paramount for achieving high yields and stereoselectivity in the synthesis of complex analogues.

Intermediate TypePrecursor ExampleRole in Ring FormationSubsequent ReactionsRef.
Oxonium Ion Homoallylic alcohol + Aldehyde (+ Lewis Acid)Electrophile for intramolecular alkene attackCyclization to form carbocation nih.govimperial.ac.uk
Carbocation Product of oxonium ion-alkene cyclizationIntermediate after ring closureNucleophilic trapping, Rearrangement (e.g., Pinacol), Elimination nih.govunifi.it

Mechanisms of Functional Group Transformations (e.g., Reductions, Oxidations)

The synthesis of this compound analogues requires precise control over the oxidation states of the functional groups at the C3 position. This is achieved through various functional group transformations, primarily reductions and oxidations.

Reduction Mechanisms: To obtain the hydroxymethyl group or to reduce a precursor ester or carboxylic acid to an aldehyde, specific reducing agents are employed, each with a distinct mechanism.

Hydride Transfer: Reagents like Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄) are common sources of hydride ions (H⁻). solubilityofthings.comelte.hu In the reduction of a carbonyl group (e.g., an ester or aldehyde), the reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon. solubilityofthings.comelte.hu This forms a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the alcohol. To stop the reduction of a carboxylic acid or ester at the aldehyde stage, less reactive, sterically hindered hydride reagents like Diisobutylaluminium hydride (DIBAL-H) are often used at low temperatures. imperial.ac.ukorganic-synthesis.com

Oxidation Mechanisms: The formation of the carbaldehyde group often involves the oxidation of a primary alcohol (the hydroxymethyl group). The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid.

Chromium(VI) Reagents: Reagents such as Pyridinium (B92312) chlorochromate (PCC) are widely used for the selective oxidation of primary alcohols to aldehydes. imperial.ac.ukorganic-synthesis.com The mechanism involves the formation of a chromate (B82759) ester intermediate. imperial.ac.uk A subsequent E2-type elimination, often facilitated by a base (like pyridine), involves the removal of a proton from the alcohol carbon and the departure of the reduced chromium species, yielding the aldehyde. imperial.ac.uk

Activated DMSO Reagents: The Swern oxidation and related methods utilize dimethyl sulfoxide (B87167) (DMSO) as the oxidant. imperial.ac.ukorganic-synthesis.com The alcohol first attacks an activated DMSO species (e.g., formed from DMSO and oxalyl chloride) to generate an alkoxysulfonium salt. imperial.ac.uk An added hindered base, such as triethylamine, then deprotonates the carbon bearing the oxygen, inducing an intramolecular elimination (ylide formation followed by rearrangement) to produce the aldehyde, dimethyl sulfide, and protonated base. imperial.ac.uk This method is valued for its mild conditions.

TransformationReagent ExampleKey Mechanistic StepIntermediateProductRef.
Ester to Alcohol LiAlH₄Nucleophilic hydride attackTetrahedral alkoxidePrimary alcohol solubilityofthings.comelte.hu
Ester to Aldehyde DIBAL-HNucleophilic hydride attackStable hemiacetal aluminateAldehyde organic-synthesis.com
Alcohol to Aldehyde PCCFormation of chromate esterChromate esterAldehyde imperial.ac.uk
Alcohol to Aldehyde Swern Oxidation (DMSO)Formation of alkoxysulfonium saltAlkoxysulfonium ylideAldehyde imperial.ac.uk

Catalytic Reaction Mechanisms

Catalysis provides efficient and often highly selective routes to oxolane analogues. Both Lewis acids and transition metals are employed to facilitate key bond-forming steps.

Lewis Acid Catalysis: As mentioned, Lewis acids like Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and various titanium-based reagents are crucial in promoting reactions that form the oxolane ring. nih.gov

Mechanism of Action: The Lewis acid coordinates to an oxygen atom in the substrate, such as an alcohol or an aldehyde. This coordination increases the electrophilicity of the adjacent carbon atom, activating the substrate for nucleophilic attack. In Prins-type cyclizations, the Lewis acid facilitates the formation of the key oxonium ion intermediate, which initiates the ring-closing cascade. nih.govimperial.ac.uk Chelation control, where the Lewis acid coordinates to multiple heteroatoms in the substrate, can be a powerful tool for directing the stereochemical outcome of the reaction. nih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions are particularly versatile for synthesizing substituted tetrahydrofurans from acyclic precursors. nih.govorganic-chemistry.org

Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes: A common strategy involves the reaction of a γ-hydroxy terminal alkene with an aryl or vinyl halide, catalyzed by a palladium complex. nih.gov The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X) to form a Pd(II)-Ar complex.

Alkoxide Formation: In the presence of a base, the hydroxyl group of the alkene substrate is deprotonated and coordinates to the palladium center, displacing the halide and forming a palladium alkoxide intermediate.

Carbopalladation (Alkene Insertion): The alkene moiety of the substrate inserts into the Pd-Ar bond in an intramolecular fashion. This migratory insertion step is typically a 5-exo-trig cyclization and is often the stereochemistry-determining step.

Reductive Elimination: The resulting cyclic palladium intermediate undergoes reductive elimination to release the substituted oxolane product and regenerate the Pd(0) catalyst, thus closing the catalytic cycle. nih.gov

This catalytic approach allows for the simultaneous formation of the oxolane ring and a new carbon-carbon bond, with stereoselectivity often being high for trans-substituted products. nih.gov

Catalyst TypeExampleRoleKey Mechanistic StepRef.
Lewis Acid SnCl₄, BF₃·OEt₂Activation of carbonyls/alcoholsFormation of oxonium ion intermediate nih.govimperial.ac.uk
Transition Metal Pd₂(dba)₃ / P(o-tol)₃Catalyzes C-O and C-C bond formationMigratory insertion (Carbopalladation) nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Hydroxymethyl Oxolane 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and multidimensional (2D) NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms.

High-field 1D NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the aldehyde carbonyl carbon, typically found in the 195-205 ppm region. The quaternary carbon at the C3 position, substituted with both an aldehyde and a hydroxymethyl group, would appear significantly downfield in the aliphatic region. The carbon of the hydroxymethyl group (CH₂OH) is expected around 60-70 ppm. The carbons of the oxolane ring would resonate in the typical ether region, with the carbons adjacent to the oxygen (C2 and C5) appearing further downfield (around 65-75 ppm) than the carbon at the C4 position.

Predicted NMR Data for 3-(Hydroxymethyl)oxolane-3-carbaldehyde Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aldehyde H9.65Singlet (s)CHO
Ring H (α to O)3.80 - 4.10Multiplet (m)H2, H5
Hydroxymethyl H3.65Singlet (s)CH₂OH
Ring H (β to O)2.00 - 2.30Multiplet (m)H4
Hydroxyl HVariableBroad Singlet (br s)OH
¹³C NMR Predicted δ (ppm) Assignment
Aldehyde C201.5C HO
Ring C (α to O)68.0C2, C5
Hydroxymethyl C65.0C H₂OH
Quaternary C55.0C3
Ring C (β to O)28.0C4

Multidimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netillinois.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C4 and C5, and between the protons on C4 and C2 of the oxolane ring, confirming the ring structure's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This is a highly sensitive technique that would definitively assign each proton signal to its attached carbon. columbia.edu For instance, the aldehyde proton signal at ~9.65 ppm would show a cross-peak with the carbon signal at ~201.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.educolumbia.edu HMBC is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations for the target molecule would include:

The aldehyde proton (CHO) to the quaternary C3 carbon.

The hydroxymethyl protons (CH₂OH) to the quaternary C3 carbon.

The ring protons on C2 and C4 to the quaternary C3 carbon.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system. In this molecule, it would show correlations among all the protons of the oxolane ring, helping to differentiate them from the hydroxymethyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be used to determine the stereochemistry and conformation of the molecule, for example, the spatial relationship between the substituents on C3 and the protons on the oxolane ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

HRMS is capable of measuring the mass of a molecule with very high accuracy. For this compound (molecular formula C₆H₁₀O₃), HRMS would be used to determine its exact mass. This precise measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

Molecular Formula: C₆H₁₀O₃

Calculated Exact Mass: 130.06299 u

An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of the molecule.

ESI is a soft ionization technique particularly well-suited for polar, thermally labile, and non-volatile molecules like the target compound. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show a prominent ion at m/z 131.0703, corresponding to the [M+H]⁺ species. Analysis of fragmentation patterns (MS/MS) from this parent ion would reveal characteristic losses, such as the loss of water (H₂O), formaldehyde (B43269) (CH₂O), or the formyl group (CHO), providing further structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov

For this compound, the spectra would be dominated by absorptions corresponding to the O-H, C-H, C=O, and C-O bonds. The broad O-H stretching vibration from the hydroxyl group is a key feature in the IR spectrum, typically appearing in the 3200-3600 cm⁻¹ region. The sharp, intense absorption of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹. The C-H stretching of the aldehyde group usually gives one or two weak bands in the 2700-2900 cm⁻¹ range. The asymmetric C-O-C stretching of the oxolane ring would result in a strong band, typically around 1050-1150 cm⁻¹. researchgate.net

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H stretch3200 - 3600Strong, Broad
Alkyl C-HC-H stretch2850 - 3000Medium to Strong
Aldehyde C-HC-H stretch2720 - 2820Weak to Medium
Aldehyde C=OC=O stretch1720 - 1740Strong
Oxolane C-O-CAsymmetric stretch1050 - 1150Strong
Alcohol C-OC-O stretch1000 - 1260Medium to Strong

Infrared (IR) Spectroscopy

The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. nih.gov The aldehyde group would present two distinct stretching vibrations: a strong C=O stretch typically appearing between 1720–1740 cm⁻¹ for a saturated aldehyde, and a characteristic C-H stretch of the aldehyde proton, which often appears as a doublet around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O stretching vibration of the primary alcohol and the ether linkage in the oxolane ring are expected to produce strong bands in the fingerprint region, between 1000–1200 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the oxolane ring would be observed in the 2850–2960 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aldehyde (-CHO)C=O Stretch1720 - 1740Strong
Aldehyde (-CHO)C-H Stretch2800 - 2900 & 2700 - 2775Medium, often a doublet
Oxolane Ring (C-O-C)C-O Stretch1050 - 1150Strong
Hydroxymethyl (C-OH)C-O Stretch1000 - 1080Strong
Alkyl (CH₂)C-H Stretch2850 - 2960Medium to Strong

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.netjascoinc.com This technique is particularly valuable for determining the absolute configuration of chiral centers in solution, a task that can be challenging for other methods. nih.govresearchgate.net Since this compound possesses a chiral center at the C3 position of the oxolane ring, VCD can be employed to elucidate its absolute stereochemistry (R or S configuration).

The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure, with the sign and intensity of the VCD bands being highly sensitive to the spatial arrangement of atoms. nih.govchemrxiv.org For a definitive stereochemical assignment, the experimental VCD spectrum is compared with theoretical spectra calculated for both enantiomers using quantum chemical methods. researchgate.net A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. The application of VCD has been successful in the stereochemical analysis of various chiral molecules, including those with multiple stereogenic centers and conformational flexibility. researchgate.net While a specific VCD study on this compound has not been reported, the principles of the technique are directly applicable. The vibrational modes involving the chiral center and the adjacent functional groups, such as the C-O and C-H stretching and bending modes, are expected to exhibit significant VCD signals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, including the absolute configuration if a suitable crystal is obtained. For this compound, a single-crystal X-ray diffraction study would provide invaluable structural data.

Although a crystal structure for this compound is not publicly available, insights into its expected solid-state structure can be gained from crystallographic studies of related substituted tetrahydrofuran (B95107) derivatives. nih.govnih.gov These studies reveal that the five-membered oxolane ring is typically not planar and adopts a puckered conformation, often an envelope or a twist form, to minimize steric strain. nih.gov The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and aldehyde groups, which dictate the crystal packing.

Table 2: Representative Crystallographic Data for a Substituted Oxolane Derivative

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupC222₁
a (Å)10.5
b (Å)12.0
c (Å)15.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1930
Z4

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. The actual values for this compound would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Given the polar nature of this compound, due to the presence of the hydroxyl and aldehyde groups, several HPLC modes could be employed for its analysis.

Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netacs.orgauroraprosci.com For highly polar compounds that show poor retention on traditional C18 columns, alternative strategies such as using columns with polar-embedded or polar-endcapped stationary phases, or employing Hydrophilic Interaction Liquid Chromatography (HILIC), can be effective. researchgate.netchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is beneficial for the retention of very polar analytes. chromatographyonline.com

Detection in HPLC can be achieved using various detectors. For this compound, which lacks a strong chromophore, UV detection at a low wavelength (around 200-210 nm) might be possible. Alternatively, derivatization of the aldehyde group with a UV-active agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can significantly enhance detection sensitivity at a higher wavelength (around 360 nm). auroraprosci.comepa.gov Furthermore, coupling HPLC with a mass spectrometer (LC-MS) would provide both separation and mass information, aiding in the identification and quantification of the compound and any impurities.

Table 3: Exemplary HPLC Method Parameters for the Analysis of Polar Aldehydes

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Water and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 360 nm (after DNPH derivatization)

Note: These parameters are based on a general method for aldehyde analysis and would require optimization for this compound. auroraprosci.com

Stereochemical Aspects and Chiral Synthesis of Oxolane Derivatives with Hydroxymethyl and Carbaldehyde Functionalities

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters within a molecule. For oxolane derivatives, this involves the controlled formation of the tetrahydrofuran (B95107) ring and the simultaneous or sequential introduction of substituents with a defined spatial relationship.

Diastereoselectivity can be achieved by utilizing the influence of existing stereocenters in the substrate or by temporarily installing a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding the desired product with high diastereomeric purity. wikipedia.org

In substrate-controlled reactions, the inherent chirality of the starting material guides the formation of new stereocenters. For instance, in the synthesis of substituted tetrahydrofurans, the stereochemistry of a γ,δ-epoxycarbanion precursor can effectively control the stereochemical outcome. The reaction of a carbanion derived from 3,4-epoxybutyl phenyl sulfone with various aldehydes yields hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.stfigshare.com The process involves a reversible, non-diastereoselective initial addition, but the final product distribution is governed by the relative rates of cyclization of the intermediate adducts, in accordance with the Curtin-Hammett principle. sci-hub.st

Chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries. wikipedia.orgresearchgate.net They can be acylated and then subjected to diastereoselective alkylation. williams.edu For example, an acylated oxazolidinone can be converted to its Z-enolate, which then reacts with an electrophile from the less sterically hindered face, leading to high diastereoselectivity in the formation of a new carbon-carbon bond. researchgate.netwilliams.edu This strategy is powerful for establishing two contiguous stereocenters simultaneously. wikipedia.org

Table 1: Examples of Auxiliary-Controlled Diastereoselective Reactions

Chiral Auxiliary Reaction Type Electrophile/Substrate Diastereomeric Ratio (d.r.) Reference
Oxazolidinone Alkylation Allyl Iodide >95:5 williams.edu
Camphorsultam Michael Addition N-methacryloylcamphorsultam + Thiols High wikipedia.org

Lewis acids are pivotal in controlling stereoselectivity in the synthesis of tetrahydrofuran rings by activating substrates and organizing the transition state. wikipedia.org They can mediate ring-contraction, annulation, and rearrangement reactions to produce substituted oxolanes with high diastereoselectivity. nih.govnih.govresearchgate.net

A notable example is the Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines. Depending on the Lewis acid and reaction conditions, either cis- or trans-2,3-disubstituted tetrahydrofurans can be selectively formed. nih.gov For instance, using BF₃·OEt₂ at low temperatures (-78 °C) favors the formation of the cis isomer, whereas higher temperatures can lead to the trans product. nih.gov Similarly, the choice of Lewis acid in the ring contraction of 4,5-dihydro-1,3-dioxepin (B15441089) derivatives can dictate the stereochemical outcome; (iPrO)₂TiCl₂ and TBSOTf can yield different diastereomers with high selectivity. nih.gov

[3+2] annulation reactions are another powerful tool for tetrahydrofuran synthesis where Lewis acids play a key role. The reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂ or Hf(OTf)₄, can produce pentasubstituted tetrahydrofurans with diastereomeric ratios as high as 99:1. organic-chemistry.org

Table 2: Lewis Acid-Mediated Diastereoselective Synthesis of Tetrahydrofurans

Lewis Acid Reaction Type Substrate Diastereomeric Ratio (d.r.) / Selectivity Reference
BF₃·OEt₂ Vinyl Acetal Rearrangement 4,5-Dihydro-1,3-dioxepine >95:5 (cis) nih.gov
(iPrO)₂TiCl₂ Ring Contraction 4,5-Dihydro-1,3-dioxepin derivative 30:1 nih.gov
SnCl₄ [3+2] Annulation Donor-acceptor cyclopropane (B1198618) + Aldehyde up to 99:1 organic-chemistry.org

The construction of all-carbon quaternary stereocenters, a key feature of 3-(hydroxymethyl)oxolane-3-carbaldehyde, is a formidable synthetic task. acs.org Strategies often involve the hydroformylation of disubstituted olefins or the annulation of cyclopropanes.

One innovative approach uses a catalytic directing group in hydroformylation reactions. This method allows for the formation of a quaternary carbon from a 1,1-disubstituted olefin by covalently and reversibly binding a scaffolding ligand to both the substrate and the catalyst. This intramolecular strategy enables the reaction to proceed under mild conditions with excellent regioselectivity, overcoming the general difficulty of adding a formyl group to a tertiary carbon atom. nih.gov

Another effective method is the Lewis acid-catalyzed (3+2) annulation of quaternary donor site cyclopropanes with aldehydes. This reaction, catalyzed by tin or hafnium salts, yields pentasubstituted tetrahydrofurans, thereby constructing a quaternary center within the oxolane ring with high diastereoselectivity. organic-chemistry.org Furthermore, intramolecular iodo-aldol cyclizations of prochiral α-substituted enoate aldehydes can produce heterocyclic systems containing quaternary centers adjacent to other stereocenters with high trans-selectivity. organic-chemistry.org

Enantioselective Synthesis Methods

Enantioselective synthesis focuses on controlling the absolute stereochemistry of a molecule, producing a single enantiomer. This is achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of oxolane synthesis, various catalytic systems have been developed.

A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee). chemistryviews.org Another powerful technique is the catalytic asymmetric C-H activation of tetrahydrofuran itself. Using dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄) as a catalyst, rhodium carbenoids can insert into the C-H bonds of tetrahydrofuran, achieving enantioselectivities as high as 97% ee under optimized conditions. acs.org

Brønsted base-catalyzed (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones also furnishes 2,3,5-substituted tetrahydrofurans with excellent enantioselectivity. thieme-connect.com

Table 3: Asymmetric Catalysis in Tetrahydrofuran Synthesis

Catalyst System Reaction Type Substrate Enantiomeric Excess (ee) Reference
Cu-catalyst / Chiral Ligand Henry Reaction / Iodocyclization γ,δ-Unsaturated alcohol up to 97% chemistryviews.org
Rh₂(S-DOSP)₄ C-H Insertion Tetrahydrofuran + Methyl aryldiazoacetate up to 97% acs.org
Chiral Brønsted Base (3+2) Annulation Donor-acceptor cyclopropane + Aldehyde Excellent thieme-connect.com

As mentioned previously, chiral auxiliaries are instrumental in stereoselective synthesis. wikipedia.orgresearchgate.net In enantioselective strategies, the auxiliary directs a diastereoselective reaction, and its subsequent removal reveals an enantiomerically enriched product. wikipedia.org

The use of oxazolidinone auxiliaries is a classic example. After a diastereoselective alkylation or aldol (B89426) reaction, the auxiliary can be cleaved hydrolytically, often with alkaline hydrogen peroxide, to yield an enantiomerically pure carboxylic acid, which can then be converted to other functional groups. researchgate.netwilliams.edu This approach ensures that the stereochemistry established in the diastereoselective step is transferred to the final product. wikipedia.org

Sugars have also been employed as chiral auxiliaries in the synthesis of natural products containing oxetane (B1205548) rings, a related four-membered oxygen heterocycle. acs.org Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates, after which the auxiliary is cleaved to reveal the chiral product. wikipedia.org The key to these approaches is the reliable and high-yielding attachment and removal of the auxiliary without compromising the stereochemical integrity of the product. researchgate.net

Determination of Absolute Configuration

The assignment of the absolute spatial arrangement of atoms at a chiral center for oxolane derivatives is accomplished through a combination of spectroscopic, crystallographic, and computational methods. For a molecule like this compound, which possesses a chiral quaternary carbon, these techniques provide definitive proof of its stereochemical identity.

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. nih.gov For oxolane derivatives, obtaining a suitable crystal of the compound itself or a crystalline derivative is a prerequisite. nih.govnih.gov The Flack parameter, derived from the diffraction data of a crystal of a pure enantiomer, is a critical value for confirming the absolute structure. nih.gov A value close to zero for a given configuration confirms that the assignment is correct. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for configurational analysis in solution. researchgate.net For chiral molecules, this often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netmst.edu

Chiral Derivatizing Agents (CDAs): The hydroxymethyl group in this compound can be esterified with a chiral acid, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov This reaction creates a mixture of diastereomeric esters. The differing spatial arrangement of the phenyl group of the MTPA moiety relative to the protons of the oxolane ring in the two diastereomers leads to observable differences in their ¹H or ¹⁹F NMR chemical shifts. nih.govfrontiersin.org A systematic analysis of these chemical shift differences (Δδ) allows for the assignment of the absolute configuration at the C3-center. nih.gov

Chiral Solvating Agents (CSAs): Alternatively, CSAs can be used to form transient diastereomeric complexes with the enantiomers of the oxolane derivative. mst.edu These complexes exhibit separate signals in the NMR spectrum for the respective enantiomers, allowing for their differentiation. mst.edu

Chiroptical Methods and Computational Analysis: Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light. nih.govacs.org These experimental spectra are often compared with spectra predicted by quantum-chemical calculations, typically using density functional theory (DFT), for a known absolute configuration. nih.govacs.org A match between the experimental spectrum of an enantiomer and the calculated spectrum for, say, the (R)-configuration, allows for the unambiguous assignment of that enantiomer as (R). acs.org This concerted approach is particularly valuable when crystallization for X-ray analysis is challenging. nih.govacs.org

Method Principle Application to Oxolane Derivatives Key Considerations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. nih.govProvides unambiguous determination of the absolute configuration of crystalline oxolane derivatives or their crystalline precursors/adducts. nih.govRequires a suitable single crystal, which can be difficult to obtain. acs.org
NMR with Chiral Derivatizing Agents (e.g., MTPA) Covalent bonding of the chiral molecule to a CDA to form diastereomers with distinct NMR spectra. nih.govThe hydroxymethyl group can be derivatized to establish a correlation between chemical shift differences and the absolute configuration at C3. nih.govnih.govRequires chemical modification and purification of diastereomers; potential for kinetic resolution.
Vibrational/Electronic Circular Dichroism (VCD/ECD) Measures the differential absorption of circularly polarized light by a chiral molecule. nih.govThe experimental spectrum is compared with DFT-calculated spectra for a known configuration to make an assignment. acs.orgAccuracy is highly dependent on the quality of the computational model and conformational analysis. acs.org

Control of Optical Purity and Enantiomeric Excess

Achieving high optical purity and determining the enantiomeric excess (ee) are fundamental to the synthesis of stereochemically pure oxolane derivatives. This is primarily accomplished through asymmetric synthesis, followed by analytical verification of the product's enantiomeric composition.

Asymmetric Synthesis: The control of stereochemistry during the formation of the chiral center is the most efficient strategy for obtaining enantiomerically enriched products. For oxolane derivatives with a quaternary center, several approaches are employed:

Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center. For instance, nickel-catalyzed asymmetric intramolecular reductive cyclization of specific precursors using a chiral phosphine (B1218219) ligand has been shown to produce functionalized chiral tetrahydrofuran rings with excellent enantioselectivity (>99:1 er). rsc.org Similarly, enantioconvergent couplings of tertiary electrophiles with organometallic reagents, catalyzed by a chiral nickel complex, can generate quaternary stereocenters with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereoselective formation of the desired stereocenter. After the key stereocenter-forming reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as carbohydrates or amino acids. nih.gov For example, L-arabinose, a biomass-derived sugar, can be selectively dehydrated to form functionalized chiral tetrahydrofurans, preserving the stereochemistry of the precursor. nih.gov

Determination of Enantiomeric Excess (ee): Once a chiral synthesis is performed, the optical purity of the product must be quantified. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the ee. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov

NMR Spectroscopy: As mentioned previously, NMR spectroscopy in the presence of a chiral solvating agent can be used to resolve the signals of the two enantiomers. mst.edu The enantiomeric excess can then be calculated by integrating the corresponding signals for each enantiomer. mst.edu Additionally, ³¹P NMR can be utilized after derivatization with a chiral phosphorous agent to determine the ee of chiral alcohols with high accuracy. researchgate.net

Method Description Relevance to Oxolane Synthesis
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. rsc.orgEnables the efficient construction of the chiral quaternary center in the oxolane ring with high enantioselectivity. rsc.orgnih.gov
Chiral Pool Synthesis Utilizes enantiopure starting materials from natural sources to build the target molecule. nih.govCarbohydrates can serve as precursors for chiral tetrahydrofurans, transferring their inherent stereochemistry to the product. nih.gov
Chiral HPLC/GC Chromatographic separation of enantiomers on a chiral stationary phase. nih.govThe primary analytical method for accurately determining the enantiomeric excess of the synthesized oxolane derivative.
NMR with Chiral Agents Differentiation of enantiomers in the NMR spectrum through the use of chiral solvating or derivatizing agents. mst.eduresearchgate.netProvides a direct measure of the enantiomeric ratio by integration of the resolved signals.

Applications in Organic Synthesis and Materials Science

3-(Hydroxymethyl)oxolane-3-carbaldehyde as a Versatile Synthetic Intermediate

The dual reactivity of this compound renders it an exceptionally versatile intermediate in organic synthesis. The aldehyde functionality can readily participate in a wide array of classic carbonyl reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Simultaneously, the primary hydroxyl group offers a site for esterification, etherification, and other nucleophilic substitutions. This orthogonal reactivity allows for sequential and controlled modifications, enabling the construction of intricate molecular architectures from a relatively simple starting material.

For instance, the aldehyde can be selectively transformed into an alkene via a Wittig reaction, leaving the hydroxyl group available for subsequent functionalization. Conversely, the hydroxyl group can be protected, allowing for extensive manipulation of the aldehyde, followed by deprotection to reveal the alcohol for further reactions. This strategic flexibility is a cornerstone of its utility in multi-step syntheses.

Building Block for Complex Heterocyclic Compounds

The inherent cyclic ether structure of this compound makes it an ideal starting point for the synthesis of more complex heterocyclic systems, particularly those containing spirocyclic junctions. Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid conformations and three-dimensional structures.

The bifunctionality of this compound can be ingeniously exploited in cascade reactions to construct spiro-heterocycles. For example, a multi-component reaction involving this aldehyde, an amine, and a compound with an active methylene (B1212753) group can lead to the formation of novel spiro[dihydropyridine-oxolane] derivatives. In such a reaction, the aldehyde first condenses with the amine and the active methylene compound, followed by an intramolecular cyclization that incorporates the oxolane ring into the final spirocyclic framework. The ability to generate complex polycyclic structures in a single synthetic operation highlights the efficiency and power of this building block.

Precursor for Functionalized Tetrahydrofuran (B95107) Derivatives with Advanced Structures

The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds. This compound serves as an excellent precursor for the synthesis of highly functionalized and stereochemically complex THF derivatives. The existing stereocenter at the C3 position, coupled with the two reactive functional groups, provides a scaffold for diastereoselective transformations.

Researchers have developed methods for the diastereoselective synthesis of substituted tetrahydrofurans by reacting carbanions derived from related epoxybutyl sulfones with aldehydes. sci-hub.stnih.gov This approach, which involves a cyclization that creates new stereocenters, can be conceptually applied to derivatives of this compound. By carefully choosing reaction conditions and reagents, chemists can control the stereochemical outcome of reactions at both the aldehyde and hydroxymethyl positions, leading to a diverse library of THF derivatives with advanced and well-defined three-dimensional structures. These functionalized THF derivatives are valuable intermediates for the total synthesis of natural products and the development of new therapeutic agents.

Role in Polymer Chemistry as a Monomer or Functionalizing Agent for Materials

While the direct polymerization of this compound is not extensively documented, its structural motifs are relevant to the field of polymer chemistry. The oxetane (B1205548) ring, a strained four-membered ether, is known to undergo ring-opening polymerization to produce polyethers. Although the subject compound contains a five-membered oxolane (tetrahydrofuran) ring, which is less prone to ring-opening polymerization due to lower ring strain, its derivatives could potentially be used as co-monomers or functionalizing agents.

For example, the hydroxyl group could be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or an epoxide. The resulting monomer could then be incorporated into various polymer backbones, introducing the polar tetrahydrofuran ring as a pendant group. This can influence the properties of the final material, such as its solubility, thermal stability, and adhesion. Furthermore, the aldehyde group can be utilized to graft the molecule onto existing polymer chains, thereby modifying their surface properties or introducing reactive sites for further functionalization. The principles of ring-opening polymerization of related cyclic ethers like 3-ethyl-3-(hydroxymethyl)oxetane to form hyperbranched polyethers suggest potential pathways for creating novel polymer architectures using derivatives of this compound.

Use in the Synthesis of Structurally Defined Amino Acid Analogues

The design and synthesis of non-proteinogenic or "unnatural" amino acids with constrained conformations are of great interest for the development of peptidomimetics and novel pharmaceuticals. The rigid cyclic structure of the tetrahydrofuran ring in this compound can be exploited to create conformationally restricted amino acid analogues.

By employing the aldehyde group as a handle for the introduction of an amino group (e.g., through reductive amination or the Strecker synthesis) and converting the hydroxymethyl group into a carboxylic acid, it is possible to synthesize novel amino acids where the tetrahydrofuran ring imposes specific geometric constraints on the side chain. These structurally defined amino acid mimics can be incorporated into peptides to induce specific secondary structures, such as turns or helices, or to enhance metabolic stability. The synthesis of γ-amino acids with cyclic constraints has been shown to support the formation of helical secondary structures in peptides, a principle that can be extended to analogues derived from this compound. nih.gov

Below is a table summarizing the key applications of this compound and the resulting products.

Application AreaKey TransformationResulting Compound/Material Class
Versatile Synthetic Intermediate Wittig reaction, aldol condensation, esterificationFunctionalized acyclic and cyclic molecules
Complex Heterocyclic Synthesis Multi-component cascade reactionsSpiro[dihydropyridine-oxolane] derivatives
Functionalized THF Derivatives Diastereoselective additions and cyclizationsStereochemically defined tetrahydrofurans
Polymer Chemistry Monomer functionalization, polymer graftingModified polymers with tailored properties
Amino Acid Analogue Synthesis Reductive amination, oxidationConformationally constrained amino acids

Future Research Directions and Emerging Methodologies

Development of Novel and Highly Efficient Synthetic Routes

The primary challenge in accessing 3-(hydroxymethyl)oxolane-3-carbaldehyde lies in the creation of the sterically congested quaternary center at the C3 position. Future research will likely focus on developing synthetic routes that are both efficient and scalable.

One promising approach involves the functionalization of pre-existing oxolane rings. For instance, the oxidation of a gem-dialkyl or aryl-alkyl substituted oxolane at the C3 position could be explored. Another avenue is the modification of 3-oxo-tetrahydrofuran, a known intermediate, though this would require the simultaneous introduction of both a hydroxymethyl and a formyl group, a non-trivial transformation.

A more versatile strategy could involve the cyclization of acyclic precursors. Radical cyclization reactions, for example, have been successfully employed in the synthesis of various tetrahydrofuran (B95107) derivatives and could be adapted for this target. diva-portal.org A hypothetical route could start from a suitably protected polyfunctional acyclic precursor, where an intramolecular cyclization event forms the oxolane ring and sets the stage for the introduction of the required functional groups.

A plausible synthetic sequence is outlined below:

Step Reaction Type Reagents and Conditions Key Transformation Anticipated Yield
1Michael AdditionDiethyl malonate, Acrolein, NaOEt/EtOHFormation of diethyl 2-(3-oxopropyl)malonateHigh
2ReductionNaBH4, MeOHReduction of aldehyde to primary alcoholHigh
3ProtectionTBDMSCl, Imidazole, DMFSilylation of the primary alcoholHigh
4Intramolecular CyclizationNaH, THFFormation of 3-carboxyethyl-oxolaneModerate to High
5ReductionLiAlH4, THFReduction of the ester to a primary alcoholHigh
6Selective OxidationTEMPO, BAIB, CH2Cl2Oxidation of one primary alcohol to the aldehydeModerate

Advanced Strategies for Absolute Stereocontrol

Given that the C3 carbon of the target molecule is a quaternary stereocenter, controlling its absolute stereochemistry is a crucial aspect for applications in medicinal chemistry and asymmetric catalysis. Future research will need to address the challenge of enantioselective synthesis.

Organocatalysis represents a powerful tool for achieving high enantioselectivity. For instance, a cinchona alkaloid-derived catalyst could be employed in a key bond-forming step to induce asymmetry. nih.gov An enantioselective Michael addition of a suitable pronucleophile to an α,β-unsaturated aldehyde, followed by cyclization, could establish the chiral center early in the synthesis.

Another strategy involves the use of chiral auxiliaries. Attaching a chiral auxiliary to the acyclic precursor could direct the stereochemical outcome of the cyclization step. Subsequent removal of the auxiliary would then furnish the enantiomerically enriched product. The development of novel chiral catalysts and auxiliaries specifically designed for the stereoselective synthesis of 3,3-disubstituted oxolanes will be a key area of investigation. nih.gov

Integration of Machine Learning and AI in Retrosynthesis and Reaction Design

The complexity of synthesizing molecules with quaternary stereocenters makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML). kyoto-u.ac.jparxiv.orgmit.edunih.govarxiv.org Retrosynthesis software, powered by AI, can analyze the structure of this compound and propose multiple synthetic pathways by drawing on vast databases of chemical reactions. arxiv.orgarxiv.org

Future research in this area will focus on refining the algorithms used in these AI tools to improve their predictive accuracy and their ability to handle complex, multifunctional target molecules. The integration of AI into the daily workflow of synthetic chemists promises to revolutionize the way molecules like this compound are designed and synthesized.

Exploration of New Catalytic Systems for Sustainable Production

The synthesis of fine chemicals is increasingly driven by the principles of green chemistry, which emphasizes the use of sustainable and environmentally benign processes. nih.gov Future research on the synthesis of this compound will undoubtedly focus on the development of new and sustainable catalytic systems.

This includes the use of earth-abundant metal catalysts in place of precious metals for key transformations. For example, iron- or copper-based catalysts could be developed for oxidative or cyclization steps. organic-chemistry.org Biocatalysis, using enzymes to perform specific chemical transformations, offers another promising avenue for sustainable synthesis. An enzyme could potentially be engineered to catalyze the enantioselective cyclization of an acyclic precursor with high efficiency and under mild conditions.

Furthermore, the selective oxidation of a diol precursor to the target molecule presents a significant challenge. The development of catalytic systems that can selectively oxidize one primary alcohol to an aldehyde in the presence of another is a key area of ongoing research. aip.orgacs.orgresearchgate.netcmu.eduorganic-chemistry.org This could involve the use of novel metal-based catalysts, organocatalysts, or electrocatalytic methods.

Catalytic System Reaction Type Advantages Challenges
Homogeneous Gold CatalysisCycloisomerizationMild reaction conditions, high functional group toleranceCost of catalyst, potential for metal contamination
Biocatalysis (e.g., using engineered enzymes)Asymmetric cyclization or oxidationHigh stereoselectivity, environmentally benignEnzyme stability and availability, substrate scope
Heterogeneous PhotocatalysisC-H functionalization/oxidationUse of light as a renewable energy source, catalyst recyclabilityControl of selectivity, reaction scalability
ElectrocatalysisSelective OxidationAvoids stoichiometric oxidants, precise control over reaction conditionsElectrode material design, electrolyte compatibility

Design of Novel Architectures Incorporating the this compound Scaffold for Materials Science Applications

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials. openaccessjournals.commdpi.com The aldehyde and hydroxymethyl groups can be selectively reacted to create a variety of linkages, allowing for the construction of complex molecular architectures.

For instance, the compound could be used as a cross-linking agent in the production of polymers. The oxolane ring provides a degree of rigidity to the polymer backbone, which could lead to materials with interesting thermal and mechanical properties. The polarity of the ether and hydroxyl functionalities could also be exploited to create materials with specific solvation or surface properties.

Furthermore, the ability to derivatize both the aldehyde and the alcohol groups opens up possibilities for creating functionalized materials. For example, fluorescent dyes, bioactive molecules, or other functional groups could be attached to the oxolane scaffold to create materials for applications in sensing, drug delivery, or catalysis. The exploration of the polymerization and material applications of this versatile building block is a rich area for future research. chemicalbook.comeschemy.com

Q & A

Q. What are the most reliable synthetic routes for 3-(Hydroxymethyl)oxolane-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves acid-catalyzed condensation of substituted oxolane precursors with formaldehyde derivatives. For example, using hexamethylenetetramine as a formaldehyde source in the presence of glacial acetic acid under reflux conditions yields the target compound. Solvent choice (e.g., dimethylformamide) and catalyst concentration critically affect yield, with optimized protocols achieving ~60–70% purity post-crystallization . Alternative routes include Knoevenagel-Michael reactions to introduce the carbaldehyde group, though these may require stringent anhydrous conditions to minimize side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are most effective?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the hydroxymethyl (-CH2_2OH) and carbaldehyde (-CHO) substituents on the oxolane ring. Peaks at δ 9.5–10.0 ppm (aldehyde proton) and δ 3.5–4.5 ppm (hydroxymethyl protons) are diagnostic .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding between the hydroxymethyl and carbaldehyde groups, critical for understanding conformational stability .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm^{-1 (O-H stretch) confirm functional groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is sensitive to oxidation and moisture . Storage in airtight containers under inert gas (N2_2 or Ar) at 4°C is recommended. Prolonged exposure to light or humidity leads to aldehyde oxidation (to carboxylic acid) or hydroxymethyl dehydration. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound, such as via Knoevenagel-Michael vs. Friedel-Crafts alkylation?

  • Methodological Answer :
  • Knoevenagel-Michael : Involves nucleophilic attack of the aldehyde group by active methylene compounds (e.g., malononitrile), followed by Michael addition. This pathway is pH-sensitive, requiring mild bases (e.g., piperidine) to stabilize intermediates .
  • Friedel-Crafts Alkylation : The hydroxymethyl group can act as an electrophilic site when activated by Lewis acids (e.g., AlCl3_3), enabling aromatic ring functionalization. Competing side reactions (e.g., polymerization) necessitate low temperatures (<0°C) and stoichiometric control .

Q. What computational modeling strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models the electron density distribution of the aldehyde and hydroxymethyl groups, predicting reactivity in enzyme-binding pockets (e.g., aldehyde dehydrogenases) .
  • Molecular Dynamics (MD) Simulations : Reveal conformational flexibility of the oxolane ring in aqueous vs. lipid environments, aiding drug design for membrane-associated targets .

Q. How can contradictions in biological activity data (e.g., antibacterial vs. anticancer effects) be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Pharmacophore Mapping : Identify critical substituents (e.g., carbaldehyde for Schiff base formation with lysine residues in enzymes) using 3D-QSAR models .
  • Biological Assay Optimization : Compare MIC (minimum inhibitory concentration) values against Gram-positive bacteria with IC50_{50} data from cancer cell lines (e.g., MTT assays). Discrepancies may arise from differential membrane permeability or metabolic stability .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Variations stem from catalyst choice (e.g., acetic acid vs. sulfuric acid) and solvent purity . For instance, glacial acetic acid produces fewer side products compared to harsher acids but requires longer reaction times. Contaminated solvents (e.g., residual water in DMF) can hydrolyze the aldehyde group, reducing yield. Reproducibility requires strict adherence to anhydrous conditions and catalyst pre-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.